molecular formula C16H15NO3 B8774231 [(Biphenyl-4-carbonyl)amino]acetic acid methyl ester

[(Biphenyl-4-carbonyl)amino]acetic acid methyl ester

Cat. No. B8774231
M. Wt: 269.29 g/mol
InChI Key: DHWSAGOZHZREMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Biphenyl-4-carbonyl)amino]acetic acid methyl ester is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(Biphenyl-4-carbonyl)amino]acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Biphenyl-4-carbonyl)amino]acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(Biphenyl-4-carbonyl)amino]acetic acid methyl ester

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 2-[(4-phenylbenzoyl)amino]acetate

InChI

InChI=1S/C16H15NO3/c1-20-15(18)11-17-16(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)

InChI Key

DHWSAGOZHZREMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dichloromethane (50 mL) and then triethylamine (11.2 mL, 79.6 mmol, 2.0 eq) were added to glycine methyl ester hydrochloride (5.0 g, 39.8 mmol, 1.0 eq). The mixture was stirred and cooled to −5° C. using an ice/methanol bath. A suspension of biphenyl-4-carbonyl chloride (8.26 g, 39.8 mmol, 1.0 eq) in dichloromethane (25 mL) was added over 22 minutes. The mixture was stirred for 3 hours at −5° C., and then left to stir at room temperature overnight (16 hours). Water (75 mL) was added and the mixture was stirred rapidly for 30 minutes at room temperature. The layers were separated. The organic layer was washed with water (75 mL), then evaporated to dryness using a rotary evaporator to give an off-white solid (6.58 g, 62%).
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8.26 g
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25 mL
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75 mL
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11.2 mL
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5 g
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50 mL
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Yield
62%

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